(R)-(+)-1,2-Propanediol di-p-tosylate
Overview
Description
®-(+)-1,2-Propanediol di-p-tosylate is a chiral organic compound used primarily as an intermediate in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by its two tosylate groups attached to a 1,2-propanediol backbone, which imparts unique reactivity and selectivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1,2-Propanediol di-p-tosylate typically involves the tosylation of ®-(+)-1,2-propanediol. This process is carried out by reacting ®-(+)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of ®-(+)-1,2-Propanediol di-p-tosylate follows similar principles but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent choice, and reagent purity, to ensure high yield and product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-(+)-1,2-Propanediol di-p-tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to ®-(+)-1,2-propanediol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products
Nucleophilic Substitution: Substituted propanediol derivatives depending on the nucleophile used.
Reduction: ®-(+)-1,2-Propanediol.
Oxidation: Sulfonic acids or other oxidized products.
Scientific Research Applications
®-(+)-1,2-Propanediol di-p-tosylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(+)-1,2-Propanediol di-p-tosylate primarily involves its role as a tosylating agentThe compound’s reactivity is attributed to the electron-withdrawing nature of the tosylate groups, which makes the carbon atoms adjacent to the tosylate groups more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol di-p-tosylate: Similar structure but with tosylate groups on the 1,3 positions.
Ethylene glycol di-p-tosylate: Contains an ethylene glycol backbone instead of propanediol.
Diethylene glycol di-p-tosylate: Features a diethylene glycol backbone.
Uniqueness
®-(+)-1,2-Propanediol di-p-tosylate is unique due to its chiral nature and the specific positioning of the tosylate groups on the 1,2 positions of the propanediol backbone. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and the preparation of chiral molecules .
Properties
IUPAC Name |
[(2R)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWYZTZYVIPGD-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219727 | |
Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40299-67-0 | |
Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40299-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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